(5Z)-2-(PIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5Z)-2-(PIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of (5Z)-2-(PIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the reaction of 2-bromo-1-(2-thienyl)ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of ethanol as a solvent and triethylamine as a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
(5Z)-2-(PIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 and C-2 positions.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5Z)-2-(PIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.
Industry: It can be used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (5Z)-2-(PIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
(5Z)-2-(PIPERIDIN-1-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Properties
Molecular Formula |
C13H14N2OS2 |
---|---|
Molecular Weight |
278.4g/mol |
IUPAC Name |
(5Z)-2-piperidin-1-yl-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H14N2OS2/c16-12-11(9-10-5-4-8-17-10)18-13(14-12)15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2/b11-9- |
InChI Key |
GSZMJCGZXNPMRE-LUAWRHEFSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CS3)/S2 |
SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Origin of Product |
United States |
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